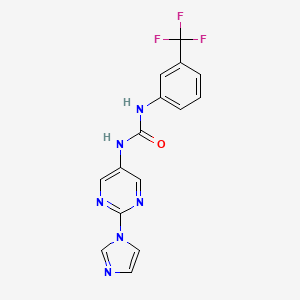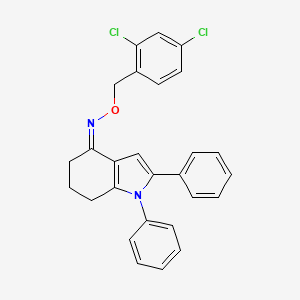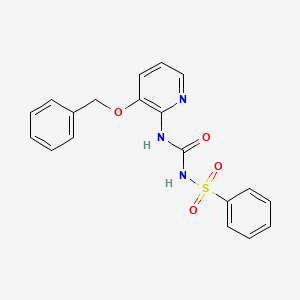![molecular formula C17H24N2O4 B2632079 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea CAS No. 1396803-10-3](/img/structure/B2632079.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea” is a complex organic molecule. It contains a benzodioxole group, which is a common motif in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 1-benzo[1,3]dioxol-5-yl-indoles have been synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group is a fused ring system, which could potentially have interesting electronic properties .
Scientific Research Applications
Synthesis and Chemical Transformations
Oxazines and Benzoxazines Synthesis : Research has shown methods for synthesizing 1,2-oxazines and 1,2-benzoxazines, which involve dehydration and cyclization reactions. These compounds have significance due to their electrophilic properties and potential as chiral synthons in various chemical reactions (Sainsbury, 1991).
Benzoxathiin Derivatives : A study on 1,2-benzoxathiin-4(3H)-one 2,2-dioxides highlighted their synthetic routes and chemical properties. Despite limited research, these compounds show promise for pharmacological applications due to their sultone core and potential for constructing new molecular systems (Hryhoriv et al., 2021).
Benzoxazole Synthesis : Microwave-assisted synthesis techniques have been explored for the efficient creation of benzoxazole derivatives. These compounds are important in medicinal chemistry and material science due to their diverse pharmacological activities and properties (Özil & Menteşe, 2020).
Biological and Pharmacological Potential
Chromones Antioxidant Properties : Chromones and their derivatives have been studied for their antioxidant properties, which are linked to various biological activities such as anti-inflammatory and antidiabetic effects. Their radical scavenging ability highlights their potential in preventing cell impairment and diseases (Yadav et al., 2014).
3-Hydroxycoumarin Applications : Research on 3-hydroxycoumarin has shown its importance due to its chemical, photochemical, and biological properties. It has applications across genetics, pharmacology, and microbiology, demonstrating the compound's versatility in scientific research (Yoda, 2020).
Future Directions
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(21,12-7-8-14-15(9-12)23-11-22-14)10-18-16(20)19-13-5-3-2-4-6-13/h7-9,13,21H,2-6,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNDJHAEMQEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCCCC1)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate](/img/structure/B2631998.png)



![1-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2632007.png)
![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2632010.png)
![N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2632012.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)


